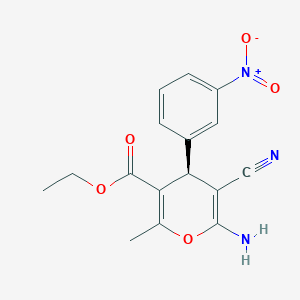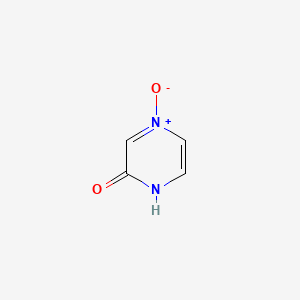
4-CHLORO-N'-(PYRAZINE-2-CARBONYL)BENZOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N’-(pyrazine-2-carbonyl)benzohydrazide is a chemical compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a chloro-substituted benzohydrazide moiety linked to a pyrazine-2-carbonyl group, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N’-(pyrazine-2-carbonyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with pyrazine-2-carbonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions in an appropriate solvent, such as dichloromethane or tetrahydrofuran, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: While specific industrial production methods for 4-chloro-N’-(pyrazine-2-carbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in a pure form .
化学反应分析
Types of Reactions: 4-Chloro-N’-(pyrazine-2-carbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzohydrazide derivatives .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has shown promise as a potential antimicrobial agent, with studies indicating activity against various bacterial strains.
作用机制
The mechanism of action of 4-chloro-N’-(pyrazine-2-carbonyl)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for bacterial survival. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
相似化合物的比较
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine moiety.
Isoniazid: Another anti-tubercular agent that shares structural similarities with benzohydrazide derivatives.
4-Chlorobenzohydrazide: A related compound that lacks the pyrazine-2-carbonyl group.
Uniqueness: 4-Chloro-N’-(pyrazine-2-carbonyl)benzohydrazide stands out due to its combined structural features, which confer unique chemical and biological properties. Its potential as a multi-functional compound in various scientific and industrial applications highlights its significance compared to other similar compounds .
属性
分子式 |
C12H9ClN4O2 |
|---|---|
分子量 |
276.68 g/mol |
IUPAC 名称 |
N'-(4-chlorobenzoyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C12H9ClN4O2/c13-9-3-1-8(2-4-9)11(18)16-17-12(19)10-7-14-5-6-15-10/h1-7H,(H,16,18)(H,17,19) |
InChI 键 |
XMRUGQJFSZJSKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=NC=CN=C2)Cl |
溶解度 |
27.1 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-[(2,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1220416.png)






![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate](/img/structure/B1220428.png)






